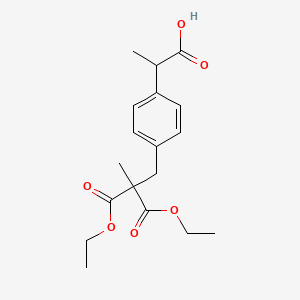
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol. This compound is an intermediate in the synthesis of Ibuprofen Carboxylic Acid, which is the major metabolite of Ibuprofen.
Métodos De Preparación
The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves several steps. One common synthetic route includes the reaction of 4-bromophenylpropanoic acid with diethyl malonate in the presence of a base, followed by esterification and subsequent decarboxylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Ibuprofen Carboxylic Acid.
Biology: The compound’s potential to protect lenticular enzymes makes it a candidate for research in preventing cataracts.
Medicine: As an intermediate in drug synthesis, it plays a role in the development of anti-inflammatory drugs.
Industry: The compound’s unique structure and reactivity make it useful in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Ibuprofen Carboxylic Acid, it may exert its effects by modulating the activity of enzymes involved in inflammation and pain pathways. The compound’s ability to protect lenticular enzymes suggests it may interact with proteins involved in maintaining lens transparency.
Comparación Con Compuestos Similares
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds are related in their synthesis pathways, with this compound being an intermediate.
2-(4-(3-Ethoxy-2-(ethoxycarbonyl)-2-methyl-3-oxopropyl)phenyl)propanoic Acid: This compound shares a similar structure and synthetic route.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound has a different functional group but shares similar reactivity and applications.
Propiedades
Fórmula molecular |
C18H24O6 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H24O6/c1-5-23-16(21)18(4,17(22)24-6-2)11-13-7-9-14(10-8-13)12(3)15(19)20/h7-10,12H,5-6,11H2,1-4H3,(H,19,20) |
Clave InChI |
JNZAVLLKQZPWKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




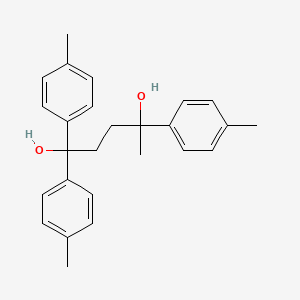
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
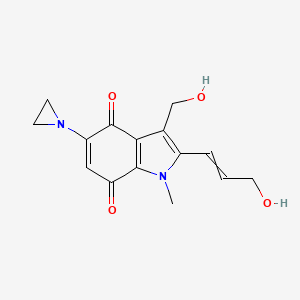


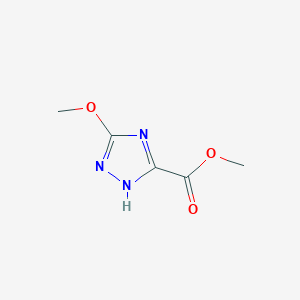

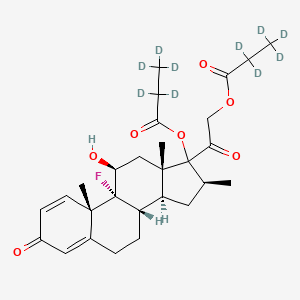

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
